molecular formula C21H15O6P B12831074 4,4',4''-Phosphanetriyltribenzoic acid CAS No. 22836-27-7

4,4',4''-Phosphanetriyltribenzoic acid

Cat. No.: B12831074
CAS No.: 22836-27-7
M. Wt: 394.3 g/mol
InChI Key: UDCBIOUMTDEDCU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Phosphanetriyltribenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4,4’,4’'-Phosphanetriyltribenzoic acid involves its ability to coordinate with metal ions through its phosphorus and carboxylate groups. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’,4’'-Phosphanetriyltribenzoic acid include:

Uniqueness

4,4’,4’'-Phosphanetriyltribenzoic acid is unique due to its specific arrangement of benzoic acid groups around a central phosphorus atom, which allows it to form a variety of coordination complexes with different metal ions. This versatility makes it valuable in various scientific research applications .

Properties

CAS No.

22836-27-7

Molecular Formula

C21H15O6P

Molecular Weight

394.3 g/mol

IUPAC Name

4-bis(4-carboxyphenyl)phosphanylbenzoic acid

InChI

InChI=1S/C21H15O6P/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

UDCBIOUMTDEDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)P(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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